molecular formula C24H31N3O2 B6039087 3-Hydroxy-1-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)methyl]piperidin-2-one

3-Hydroxy-1-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)methyl]piperidin-2-one

Cat. No.: B6039087
M. Wt: 393.5 g/mol
InChI Key: RUUCLBORMOLFJW-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)methyl]piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)methyl]piperidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of Hydroxy and Phenylethyl Groups: Functional groups such as hydroxy and phenylethyl can be introduced through substitution reactions.

    Attachment of the Phenylpiperazinylmethyl Group: This step might involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)methyl]piperidin-2-one involves its interaction with specific molecular targets. These might include:

    Receptors: Binding to neurotransmitter receptors.

    Enzymes: Inhibition or activation of specific enzymes.

    Pathways: Modulation of signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Phenylethylamines: Compounds with phenylethyl groups.

    Phenylpiperazines: Compounds with phenylpiperazine moieties.

Uniqueness

3-Hydroxy-1-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)methyl]piperidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

3-hydroxy-1-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c28-23-24(29,13-7-14-27(23)15-12-21-8-3-1-4-9-21)20-25-16-18-26(19-17-25)22-10-5-2-6-11-22/h1-6,8-11,29H,7,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUCLBORMOLFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CCC2=CC=CC=C2)(CN3CCN(CC3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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